molecular formula C20H19NO B11604483 2-(3,5-dimethylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

2-(3,5-dimethylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

Cat. No.: B11604483
M. Wt: 289.4 g/mol
InChI Key: QCOGIMPBROIFON-UHFFFAOYSA-N
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Description

2-(3,5-DIMETHYLPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE is a heterocyclic compound that contains both oxygen and nitrogen atoms within its structure. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields such as pharmaceuticals, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-DIMETHYLPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE can be achieved through several methods. One common approach involves the condensation of 3-(3,5-dimethylphenyl)-2-oxocyclopentanecarboxamide with oxalyl chloride, followed by cyclization . Another method includes the use of primary amines, aldehydes, and phenols in the presence of a catalyst and solvent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly and reusable catalysts, such as GO-Fe3O4–Ti(IV), has been explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-DIMETHYLPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the oxazine ring.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydro derivatives .

Mechanism of Action

The mechanism of action of 2-(3,5-DIMETHYLPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is attributed to its binding affinity to GABA‐A receptors, which modulate inhibitory neurotransmission in the brain . This interaction helps to stabilize neuronal activity and prevent seizures.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-(3,5-DIMETHYLPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE include other oxazine derivatives such as 1,3-oxazine and 1,4-oxazine . These compounds share a similar heterocyclic structure but differ in the position of the nitrogen and oxygen atoms within the ring.

Uniqueness: What sets 2-(3,5-DIMETHYLPHENYL)-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE apart is its specific substitution pattern and the presence of the naphtho[1,2-e] ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine

InChI

InChI=1S/C20H19NO/c1-14-9-15(2)11-17(10-14)21-12-19-18-6-4-3-5-16(18)7-8-20(19)22-13-21/h3-11H,12-13H2,1-2H3

InChI Key

QCOGIMPBROIFON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CC3=C(C=CC4=CC=CC=C34)OC2)C

Origin of Product

United States

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